Six-Fold Deuterium Labeling Ensures Complete Baseline Mass Resolution from Rivastigmine
rac Rivastigmine-d6 provides a +6 Da mass shift (+6.047 u exact mass difference) relative to unlabeled rivastigmine, ensuring complete baseline resolution of the internal standard from the analyte in the mass spectrometer. This is a critical advantage over rivastigmine-d3 (+3 Da), which can be subject to cross-talk or isotopic overlap from the naturally occurring 13C isotope of the unlabeled analyte, particularly in high-resolution MS. The d6 label eliminates this risk, ensuring the measured signal is solely from the internal standard .
| Evidence Dimension | Mass Shift (m/z) |
|---|---|
| Target Compound Data | +6.0 Da (Exact Mass +6.047 u) |
| Comparator Or Baseline | Rivastigmine-d3: +3 Da; Unlabeled Rivastigmine: 0 Da |
| Quantified Difference | 3 Da greater separation than d3; 6 Da total separation from unlabeled analyte |
| Conditions | Electrospray Ionization (ESI) MS, theoretical exact mass calculation |
Why This Matters
A larger mass shift minimizes isotopic cross-talk and ensures the internal standard signal is not contaminated by the analyte, which is essential for accurate quantification at low concentrations.
